2-Fluoro-5-nitrobenzaldehyde oxime
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Overview
Description
2-Fluoro-5-nitrobenzaldehyde is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a pale cream to cream to yellow to red solid with a molecular formula of C7H4FNO3 .
Molecular Structure Analysis
The molecular weight of 2-Fluoro-5-nitrobenzaldehyde is 169.11 g/mol . Its molecular formula is C7H4FNO3 . The InChI Key is VVXFDFQEIRGULC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
2-Fluoro-5-nitrobenzaldehyde is a solid at 20 degrees Celsius . It has a melting point range of 57.0 to 61.0 degrees Celsius . It is insoluble in water .Scientific Research Applications
Photoregulated Drug Release
One application involves the development of a photoregulated drug release system using gold nanoparticles. Anticancer drugs, like 5-fluorouracil, have been conjugated to the surface of gold nanoparticles through a photocleavable o-nitrobenzyl linkage. This system enables a non-toxic conjugate that effectively releases the therapeutic payload upon irradiation with long-wavelength UV light, showcasing a novel approach to controlled drug delivery (Agasti et al., 2009).
Fluorescence Imaging
Another significant application is in fluorescence imaging, where solvatochromic fluorophores have been developed for studying biological events. These fluorophores change their emission wavelengths based on their hydrogen-bonding environment, providing tools for chemical biology and medicinal chemistry without being influenced by solvent polarity (Okada et al., 2016).
Radiopharmaceuticals
The synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging has also utilized 2-Fluoro-5-nitrobenzaldehyde oxime derivatives. Novel [(18)F]-labeled aldehydes have been conjugated to peptides for quantitative receptor imaging, with certain derivatives showing superior in vivo pharmacokinetics, highlighting their potential in improving the biodistribution profile of radiotracers (Glaser et al., 2008).
Synthesis of Fluorine-18 Labeled Compounds
Furthermore, new fluorine-18 labeled benzaldehydes have been synthesized for use as precursors in the synthesis of radiopharmaceutical agents like catecholamines and 6-[18F]fluoro-l-DOPA. These precursors feature labile protective groups, facilitating the automation of radiopharmaceutical synthesis under mild conditions, which is crucial for modern synthesis apparatus (Orlovskaja et al., 2016).
Suppression of Reactive Oxygen Species
Lastly, studies on the photobleaching of organic fluorophores have revealed that certain nitrobenzaldehyde derivatives, including those similar to this compound, can significantly reduce the generation of reactive oxygen species (ROS), thereby enhancing the photostability of fluorophores. This suppression of ROS is beneficial in both increasing fluorophore longevity and reducing potential damage to biological specimens during imaging (Zheng et al., 2014).
Safety and Hazards
2-Fluoro-5-nitrobenzaldehyde is air sensitive and should be stored under inert gas . It should be kept away from oxidizing agents and stored in a dry and well-ventilated place . It is stable under recommended storage conditions . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water . If irritation persists, medical advice should be sought .
Mechanism of Action
Target of Action
Oximes, in general, have been studied for their significant roles as acetylcholinesterase reactivators . They have also been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases .
Mode of Action
The mode of action of 2-Fluoro-5-nitrobenzaldehyde oxime involves the formation of oximes. Aldehydes and ketones can react with hydroxylamine to form oximes in an essentially irreversible process as the adduct dehydrates . The high polarity of oxime groups may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .
Biochemical Pathways
It is known that oximes can affect various pathways due to their ability to inhibit a wide range of kinases .
Result of Action
Oximes have been reported to have useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Fluoro-5-nitrobenzaldehyde oxime involves the conversion of 2-Fluoro-5-nitrobenzaldehyde to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "2-Fluoro-5-nitrobenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 2-Fluoro-5-nitrobenzaldehyde (1.0 g, 5.3 mmol) in ethanol (10 mL) and add hydroxylamine hydrochloride (0.7 g, 10.0 mmol) and sodium hydroxide (0.6 g, 15.0 mmol).", "Heat the reaction mixture at reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter the precipitated solid.", "Wash the solid with water and dry it under vacuum to obtain 2-Fluoro-5-nitrobenzaldehyde oxime as a yellow solid (yield: 85%)." ] } | |
CAS No. |
1309606-41-4 |
Molecular Formula |
C7H5FN2O3 |
Molecular Weight |
184.12 g/mol |
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5FN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H |
InChI Key |
KLIBWMFALMLVHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F |
solubility |
not available |
Origin of Product |
United States |
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